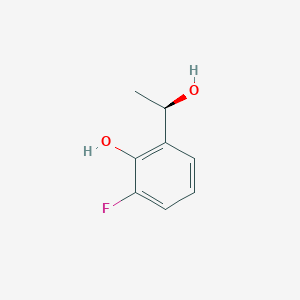
3-(Quinolin-2-yl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-2-yl)prop-2-en-1-amine is an organic compound that features a quinoline ring attached to a prop-2-en-1-amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-2-yl)prop-2-en-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the condensation of quinoline-2-carbaldehyde with allylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(Quinolin-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-amine group to a single bond, forming saturated amine derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products
The major products formed from these reactions include quinoline-2-carboxylic acid derivatives, saturated amine derivatives, and various substituted quinoline compounds.
科学的研究の応用
3-(Quinolin-2-yl)prop-2-en-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-(Quinolin-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the prop-2-en-1-amine group.
2-Aminoquinoline: Similar to 3-(Quinolin-2-yl)prop-2-en-1-amine but with an amino group directly attached to the quinoline ring.
Quinolin-2-carbaldehyde: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both the quinoline ring and the prop-2-en-1-amine group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
(E)-3-quinolin-2-ylprop-2-en-1-amine |
InChI |
InChI=1S/C12H12N2/c13-9-3-5-11-8-7-10-4-1-2-6-12(10)14-11/h1-8H,9,13H2/b5-3+ |
InChIキー |
RIVFQHXZOBYDAW-HWKANZROSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/CN |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-Bromo-5-methoxyphenyl)methyl]piperazine](/img/structure/B13603486.png)






![(s)-2-Amino-2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B13603521.png)



![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)

